molecular formula C13H21BrN2O B2594276 4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856085-46-5

4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2594276
CAS No.: 1856085-46-5
M. Wt: 301.228
InChI Key: VUADIZNLWMWOGC-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, a cyclopentyl group at the 1-position, and an isobutoxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Cyclopentyl group attachment: This step involves the alkylation of the pyrazole ring with cyclopentyl halides under basic conditions.

    Isobutoxymethyl group attachment: This can be achieved through the reaction of the pyrazole derivative with isobutyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole.

    Substitution: Formation of 4-substituted derivatives like 4-amino-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole: This compound has a trifluoromethyl group instead of an isobutoxymethyl group, which can significantly alter its chemical properties and biological activity.

    4-Bromo-1-cyclopentyl-3-(methyl)pyrazole:

Uniqueness:

  • The presence of the isobutoxymethyl group in 4-bromo-1-cyclopentyl-3-(isobutoxymethyl)-1H-pyrazole provides unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-10(2)8-17-9-13-12(14)7-16(15-13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUADIZNLWMWOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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